molecular formula C21H19NO3 B2442303 1-(4-Isopropylphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 850719-53-8

1-(4-Isopropylphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2442303
CAS RN: 850719-53-8
M. Wt: 333.387
InChI Key: CCWGRJWMYKSKDZ-UHFFFAOYSA-N
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Description

“1-(4-Isopropylphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a type of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione . These compounds are part of a larger class of heterocyclic compounds that have been the focus of research in synthetic and medicinal chemistry due to their biological activity .


Synthesis Analysis

The synthesis of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones involves a multicomponent process . This process is compatible with a wide range of substituents and allows for the practical synthesis of these compounds under mild conditions . The products can be easily isolated by crystallization without the use of chromatography .

Scientific Research Applications

Photoluminescent Materials

A series of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units in the main chain exhibit strong photoluminescence. These materials, synthesized via palladium-catalysed aryl-aryl coupling reactions, demonstrate high photochemical stability, making them suitable for electronic applications due to their good solubility and processability into thin films (Beyerlein & Tieke, 2000).

Organic Corrosion Inhibitors

1H-pyrrole-2,5-dione derivatives have been synthesized and shown to be effective organic inhibitors against the corrosion of carbon steel in hydrochloric acid medium. These inhibitors, studied through electrochemical and weight loss methods, demonstrate an increased efficiency with concentration, adhering to the Langmuir's adsorption isotherm. This suggests a chemisorption process on the steel surface, highlighting their potential in corrosion protection (Zarrouk et al., 2015).

Organic Semiconductors

Research into pyrrolo[3,4-c]pyrrole-1,3-dione based polymers reveals their promise in organic thin film transistors. Copolymers incorporating quaterthiophene units with 1,3-DPP show high LUMO levels and exhibit p-channel charge transport performance, indicating their potential in organic electronics (Guo, Sun, & Li, 2014).

Electrochemical Polymerization

The electrochemical polymerization of isoDPP-based monomers has led to new π-conjugated polymers containing 1,3,4,6-tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione units, which show broad absorption spectra and non-fluorescent properties. These polymers, with reversible oxidation and reduction behavior, could be useful in electrochromic displays due to their optical and electrochemical properties (Welterlich, Neudörfl, & Tieke, 2015).

Medicinal Chemistry

Although direct information on 1-(4-Isopropylphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in medicinal applications is limited, related compounds exhibit significant potential. For example, cyclic imides have been synthesized and evaluated for their ability to reverse electroconvulsive shock-induced amnesia in mice, suggesting a therapeutic avenue for cognitive disorders (Butler et al., 1987).

properties

IUPAC Name

2-methyl-1-(4-propan-2-ylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3/c1-12(2)13-8-10-14(11-9-13)18-17-19(23)15-6-4-5-7-16(15)25-20(17)21(24)22(18)3/h4-12,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWGRJWMYKSKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2C)OC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Isopropylphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

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